

A Comprehensive Technical Guide to 3-Methoxybenzyl Chloride and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxybenzyl chloride*

Cat. No.: B048006

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **3-Methoxybenzyl chloride** is a versatile and crucial reagent. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role in organic synthesis and pharmaceutical research.

Chemical Identity and Synonyms

3-Methoxybenzyl chloride is an organic compound that is widely known by several alternative names in scientific literature and chemical catalogs. Its unambiguous identification is paramount for procurement, synthesis, and regulatory compliance. The primary IUPAC name for this compound is 1-(chloromethyl)-3-methoxybenzene.[\[1\]](#)[\[2\]](#)

A comprehensive list of its synonyms includes:

- 3-(Chloromethyl)anisole[\[3\]](#)
- m-Methoxybenzyl chloride[\[1\]](#)[\[4\]](#)
- m-(Chloromethyl)anisole[\[1\]](#)[\[4\]](#)
- (3-Methoxyphenyl)methyl chloride[\[1\]](#)[\[4\]](#)
- Benzene, 1-(chloromethyl)-3-methoxy-[\[1\]](#)
- α -Chloro-m-methoxytoluene[\[4\]](#)

- 3-(Chloromethyl)phenyl methyl ether[1]
- Anisole, m-(chloromethyl)-[1]
- meta-(Chloromethyl)anisole[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Methoxybenzyl chloride** is essential for its handling, storage, and application in experimental design. The quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	824-98-6	[1][3]
Molecular Formula	C ₈ H ₉ ClO	[1][3]
Molecular Weight	156.61 g/mol	[1][3]
Appearance	Clear, colorless to light yellow liquid	[3][5]
Boiling Point	124 °C at 13 mmHg	[3][5]
Density	1.078 g/mL at 25 °C	[3][5]
Refractive Index (n _{20/D})	1.544	[5]
Flash Point	101 °C (213.8 °F) - closed cup	
Storage Temperature	2-8°C	[5]
Solubility	Soluble in chloroform and methanol (slightly)	[5]

Synthesis of 3-Methoxybenzyl Chloride

The preparation of **3-Methoxybenzyl chloride** can be achieved through various synthetic routes. A common and efficient method involves the chlorination of 3-methoxybenzyl alcohol.

The following is a detailed experimental protocol adapted from established synthesis procedures.^[6]

Experimental Protocol: Synthesis via Chlorination of 3-Methoxybenzyl Alcohol

This protocol outlines a two-step process starting from 3-methoxybenzaldehyde.^{[6][7]}

Step 1: Reduction of 3-Methoxybenzaldehyde to 3-Methoxybenzyl Alcohol

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde in a suitable solvent such as ethanol.
- Reduction: Cool the solution in an ice bath. Add a reducing agent, for instance, sodium borohydride (NaBH_4), portion-wise while monitoring the temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxybenzyl alcohol.

Step 2: Chlorination of 3-Methoxybenzyl Alcohol to 3-Methoxybenzyl Chloride

- Reaction Setup: Dissolve the 3-methoxybenzyl alcohol obtained from the previous step in a dry, non-polar solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl_2), dropwise to the solution at 0°C .^[6]
- Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

- Purification: Carefully quench the reaction with ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation to afford pure **3-methoxybenzyl chloride**.

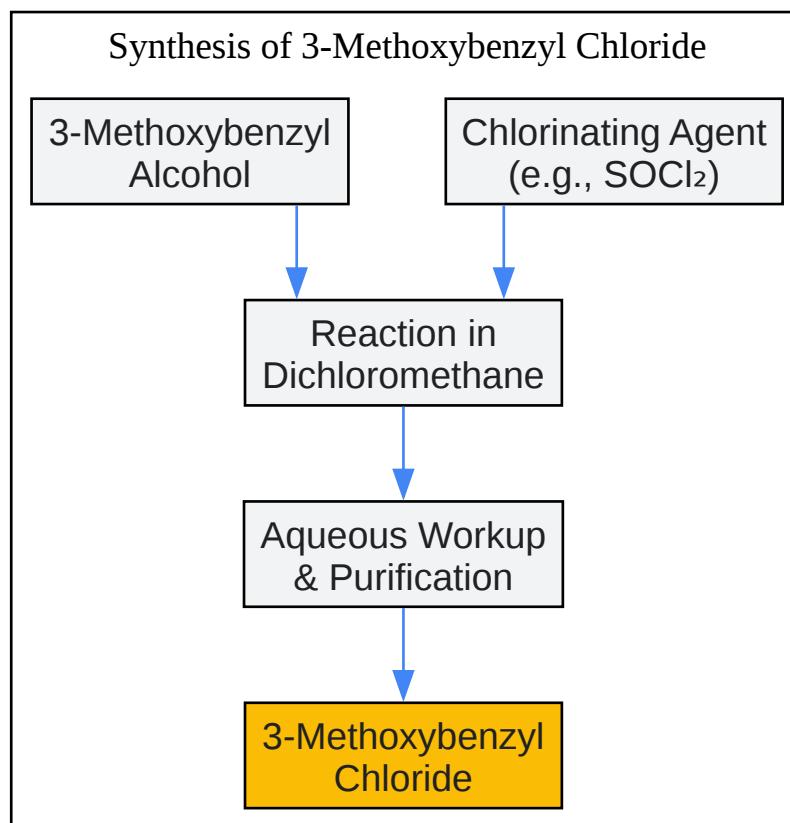
Applications in Research and Drug Development

3-Methoxybenzyl chloride is a key building block in organic synthesis, primarily due to the reactivity of the benzylic chloride moiety. This functional group makes it an excellent substrate for nucleophilic substitution reactions.

Intermediate in Pharmaceutical Synthesis

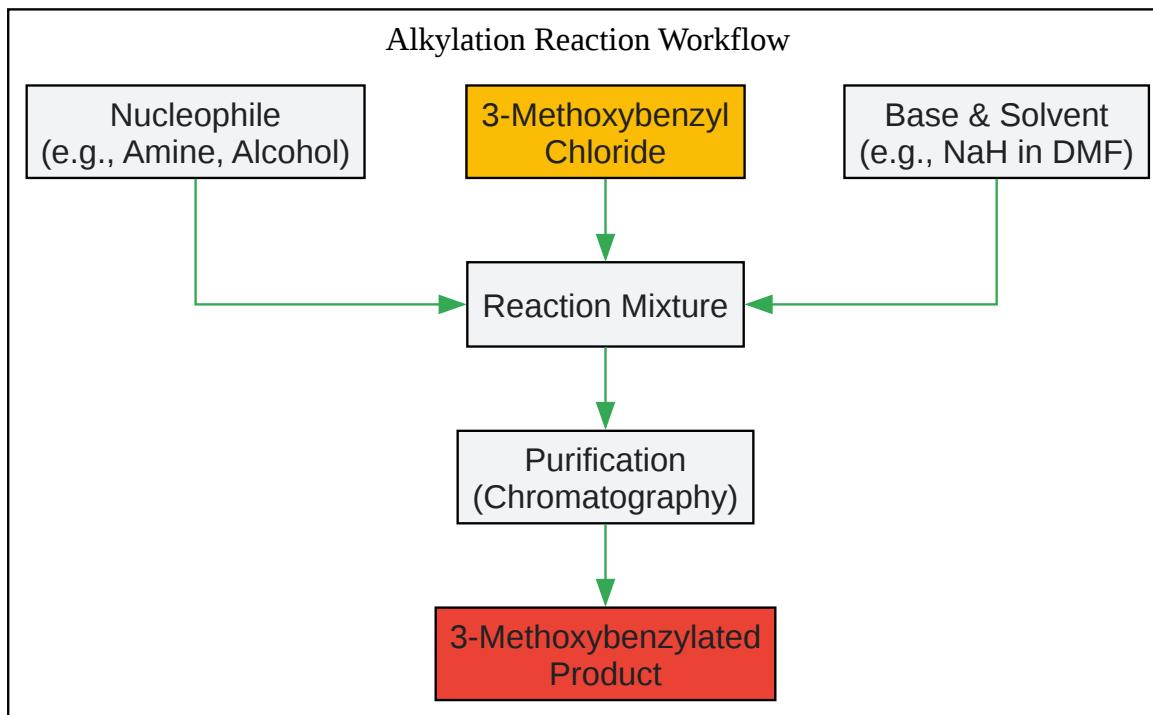
This compound serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs).^[3] For example, it is an important precursor for the synthesis of the cardiovascular drug sarpogrelate hydrochloride.^[7]

Protecting Group Chemistry


In multi-step organic synthesis, particularly in the development of complex molecules for drug discovery, the protection of functional groups is crucial. The 3-methoxybenzyl group can be introduced to protect alcohols, phenols, amines, and carboxylic acids.^[5]

Synthesis of Diaryl-methanes and Other Complex Molecules

3-Methoxybenzyl chloride is utilized in carbon-carbon bond-forming reactions. One notable application is in the palladium-catalyzed cross-coupling with aryl halides, mediated by an *in situ* generated organozinc reagent, to produce diaryl-methanes. It is also used in the alkylation of various substrates, such as 8-benzyloxy-2(1H)-quinolinone.


Experimental Workflow and Pathway Diagrams

To visually represent the utility of **3-Methoxybenzyl chloride** in a typical synthetic application, the following diagrams illustrate a generalized experimental workflow for its synthesis and a subsequent alkylation reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Methoxybenzyl Chloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for an alkylation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxybenzyl chloride | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(CHLOROMETHYL)-3-METHOXYBENZENE | CAS 824-98-6 [matrix-fine-chemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Methoxybenzyl chloride | 824-98-6 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Methoxybenzyl Chloride and Its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048006#synonyms-for-3-methoxybenzyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com